molecular formula C12H9NO4 B5504106 N-(1,3-benzodioxol-5-yl)furan-2-carboxamide CAS No. 5246-86-6

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide

Cat. No.: B5504106
CAS No.: 5246-86-6
M. Wt: 231.20 g/mol
InChI Key: XTZQUUFEQWTGNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.20 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-2-furamide is 231.05315777 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound has a molecular weight of approximately 231.20 g/mol and exhibits specific physical properties that influence its biological activity. The compound's structure includes a furan ring and a benzodioxole moiety, which are known to contribute to various biological effects.

Research indicates that compounds with similar structures can exert their effects through several mechanisms:

  • Cell Cycle Arrest and Apoptosis : Similar compounds have been shown to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells. This suggests that this compound may have similar effects, potentially making it a candidate for anticancer therapy.
  • Microtubule Modulation : Related compounds have been reported to modulate microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures, which is crucial for cell division and stability.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds related to this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound AMDA-MB468 (Breast cancer)2.74Induces apoptosis
Compound BHCT15 (Colon cancer)2.37Cell cycle arrest
Compound CPC-3 (Prostate cancer)2.68Microtubule stabilization

These findings suggest that this compound could similarly affect various cancer cell lines through apoptosis induction and cell cycle modulation .

Antimicrobial Activity

The compound's furan structure has been associated with antibacterial properties. Preliminary studies suggest that derivatives of furan exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainActivity Level
Escherichia coliSignificant
Staphylococcus aureusModerate
Bacillus cereusHigh

These results indicate the potential for this compound to serve as an antimicrobial agent .

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study involving various cancer cell lines, this compound demonstrated significant growth inhibition. The study measured the IC50 values across different cell lines, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

Another study focused on the antibacterial activity of the compound against common pathogens. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics like streptomycin and tetracycline .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZQUUFEQWTGNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349887
Record name N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5246-86-6
Record name N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.